![molecular formula C13H13ClINO2 B1427738 tert-Butyl 6-chloro-3-iodo-1H-indole-1-carboxylate CAS No. 868694-20-6](/img/structure/B1427738.png)
tert-Butyl 6-chloro-3-iodo-1H-indole-1-carboxylate
Overview
Description
tert-Butyl 6-chloro-3-iodo-1H-indole-1-carboxylate: is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs.
Mechanism of Action
Target of Action
Tert-Butyl 6-chloro-3-iodo-1H-indole-1-carboxylate is an indole derivative . Indole derivatives are known to interact with multiple receptors in the body, making them valuable for the development of new therapeutic agents . .
Mode of Action
Indole derivatives are known to interact with their targets through various non-covalent interactions. These interactions can lead to changes in the function of the target proteins, thereby exerting their biological effects.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that these compounds may affect multiple biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Action Environment
It is known that factors such as temperature and ph can influence the activity and stability of many compounds .
Preparation Methods
The synthesis of tert-Butyl 6-chloro-3-iodo-1H-indole-1-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of 1-tert-butoxycarbonyl-3-iodoindole, which is then chlorinated to yield the final product. The reaction conditions often involve the use of reagents like tert-butyl chloroformate and iodine, followed by chlorination using copper(I) chloride . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
tert-Butyl 6-chloro-3-iodo-1H-indole-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine and chlorine atoms on the indole ring can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the indole ring.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
tert-Butyl 6-chloro-3-iodo-1H-indole-1-carboxylate serves as an intermediate in organic synthesis . It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its unique structural properties. The compound can undergo various chemical reactions, including:
- Substitution Reactions : The iodine and chlorine atoms can be replaced with other functional groups.
- Oxidation and Reduction Reactions : The compound can participate in redox processes, altering its oxidation state.
- Coupling Reactions : It can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Biology
Research indicates that derivatives of this compound exhibit significant biological activities , including:
- Antiviral Properties : Indole derivatives are known to inhibit viral replication.
-
Anticancer Activity : Studies have shown selective cytotoxicity against various cancer cell lines. For instance, compounds structurally similar to this compound demonstrated antiproliferative effects against human breast adenocarcinoma (MCF-7) cells.
- Case Study : In vitro studies revealed that indole derivatives could inhibit cell proliferation through mechanisms involving apoptosis and modulation of key signaling pathways.
Medicine
The compound is under investigation for its potential as a therapeutic agent targeting diseases such as cancer and viral infections. Its structural features allow it to interact with biological targets effectively.
The biological activity of this compound has been evaluated through various studies:
- Antimicrobial Activity :
- Indole derivatives have shown activity against bacterial strains like Staphylococcus aureus, with minimum inhibitory concentrations (MIC) as low as 0.98 µg/mL against methicillin-resistant strains (MRSA).
- Cytotoxicity Studies :
- In vitro assessments indicate that this compound may exhibit selective cytotoxicity against cancer cells while sparing normal cells. For example, studies have demonstrated that certain indole derivatives induce apoptosis in cancer cells by inhibiting GSK-3β.
Comparison with Similar Compounds
tert-Butyl 6-chloro-3-iodo-1H-indole-1-carboxylate can be compared with other indole derivatives, such as:
tert-Butyl 1-indolecarboxylate: Lacks the chlorine and iodine substituents, making it less reactive in certain substitution reactions.
6-chloro-1H-indole-1-carboxylate:
3-iodo-1H-indole-1-carboxylate: Lacks the tert-butyl and chlorine groups, influencing its chemical behavior and uses.
The presence of both chlorine and iodine substituents in this compound makes it unique, offering distinct reactivity and potential for diverse applications.
Biological Activity
tert-Butyl 6-chloro-3-iodo-1H-indole-1-carboxylate (CAS No. 868694-20-6) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, including its synthesis, mechanisms of action, and relevant case studies.
Molecular Formula : C₈H₅ClIN
Molecular Weight : 277.49 g/mol
CAS Number : 868694-20-6
The compound features a chloro and iodo substituent on the indole structure, which is known to influence its biological interactions.
Antimicrobial Activity
Research indicates that indole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown activity against various bacterial strains. A study reported that indole derivatives could inhibit the growth of Staphylococcus aureus with minimum inhibitory concentrations (MIC) as low as 0.98 µg/mL against methicillin-resistant strains (MRSA) . While specific data on this compound's antimicrobial efficacy is limited, its structural analogs suggest potential effectiveness in this area.
Cytotoxicity and Cancer Research
The compound's cytotoxic effects have been evaluated in vitro using various cancer cell lines. In related studies, indole derivatives have demonstrated selective cytotoxicity against cancer cells while sparing normal cells. For example, compounds structurally similar to this compound were assessed for their antiproliferative activities against human breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines . The results indicated a favorable cytotoxicity profile, suggesting that this compound may also exhibit similar properties.
While specific studies on the mechanism of action for this compound are scarce, it is hypothesized that indole derivatives often interact with cellular pathways involved in apoptosis and cell proliferation. For instance, some indoles are known to inhibit key enzymes such as GSK-3β, which plays a crucial role in cancer progression . Further research is needed to elucidate the precise mechanisms by which this compound exerts its biological effects.
Case Studies and Research Findings
Properties
IUPAC Name |
tert-butyl 6-chloro-3-iodoindole-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClINO2/c1-13(2,3)18-12(17)16-7-10(15)9-5-4-8(14)6-11(9)16/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMNYTKCIIXURNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClINO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60743880 | |
Record name | tert-Butyl 6-chloro-3-iodo-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60743880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
868694-20-6 | |
Record name | tert-Butyl 6-chloro-3-iodo-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60743880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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